molecular formula C10H13ClN2 B13880298 N-methyl-3,4-dihydro-1H-quinolin-2-imine;hydrochloride

N-methyl-3,4-dihydro-1H-quinolin-2-imine;hydrochloride

Cat. No.: B13880298
M. Wt: 196.67 g/mol
InChI Key: GDDZJDWCXIBRES-UHFFFAOYSA-N
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Description

N-methyl-3,4-dihydro-1H-quinolin-2-imine;hydrochloride is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-3,4-dihydro-1H-quinolin-2-imine;hydrochloride typically involves the alkylation of 3,4-dihydroquinoline derivatives. One common method is the N-alkylation of 3,4-dihydroquinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting N-methyl-3,4-dihydroquinoline is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The purification of the final product is typically achieved through crystallization or recrystallization techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxide derivatives.

    Reduction: The compound can be reduced to its corresponding tetrahydroquinoline derivative using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and cancer.

    Industry: Utilized as an intermediate in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-3,4-dihydro-1H-quinolin-2-imine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can influence signal transduction pathways, potentially leading to therapeutic effects in various diseases.

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the N-methyl and imine functionalities.

    Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.

    Tetrahydroquinoline: A reduced form of quinoline with additional hydrogen atoms.

Uniqueness: N-methyl-3,4-dihydro-1H-quinolin-2-imine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl group and the imine functionality enhances its reactivity and potential for forming various derivatives. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

N-methyl-3,4-dihydro-1H-quinolin-2-imine;hydrochloride

InChI

InChI=1S/C10H12N2.ClH/c1-11-10-7-6-8-4-2-3-5-9(8)12-10;/h2-5H,6-7H2,1H3,(H,11,12);1H

InChI Key

GDDZJDWCXIBRES-UHFFFAOYSA-N

Canonical SMILES

CN=C1CCC2=CC=CC=C2N1.Cl

Origin of Product

United States

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